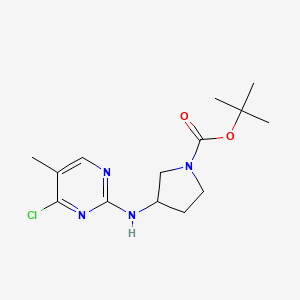

3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group and a 4-chloro-5-methyl-pyrimidin-2-ylamino substituent. It is a chiral molecule, with the (R)-enantiomer listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F089942) as a key intermediate in pharmaceutical and fine chemical synthesis . The tert-butyl ester moiety serves as a protective group for the pyrrolidine nitrogen, enabling selective functionalization during multi-step syntheses. The pyrimidinylamino group introduces aromatic and hydrogen-bonding capabilities, which are critical for interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 3-[(4-chloro-5-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-9-7-16-12(18-11(9)15)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGIPGSLOQWDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(4-chloro-5-methylpyrimidin-2-ylamino)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C14H21ClN4O2

CAS Number: 1261231-67-7

Molecular Weight: 312.79 g/mol

The compound features a pyrrolidine ring substituted with a chloro-methylpyrimidine moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Inhibition of Enzymes: The compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways and cellular proliferation. For instance, derivatives have shown the ability to suppress NF-kappa-B activation and modulate transcription factors like AP-1, which are critical in inflammation and immune responses .

- Antiviral Activity: Some studies suggest that related compounds possess antiviral properties against various viruses, including herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV). The introduction of specific functional groups enhances their efficacy as antiviral agents .

- Cell Cycle Regulation: There is evidence that the compound can influence cell cycle regulation by repressing CDKN1A (p21), a critical checkpoint protein, thereby promoting cell cycle progression in certain contexts .

Antiviral Activity

A comparative analysis of similar compounds reveals their antiviral potential:

| Compound | Virus Target | IC50 (μg/mL) | Activity Description |

|---|---|---|---|

| Compound A | HSV-1 | 10 | High anti-HSV activity |

| Compound B | TMV | 500 | Moderate activity |

| Compound C | VSV | 15 | Strong inhibition |

The above table illustrates that while some derivatives show promising antiviral activity, further optimization is necessary for clinical application.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | Cytokine Inhibition (%) | Concentration (μg/mL) |

|---|---|---|

| Compound D | TNF-α: 75% | 50 |

| Compound E | IL-6: 60% | 100 |

These results indicate the potential for developing anti-inflammatory drugs based on this chemical scaffold.

Study on Antiviral Properties

A study published in Phytomedicine evaluated the antiviral effects of various β-amino acid derivatives, including those structurally related to our compound. The results indicated that certain modifications significantly enhanced antiviral activity against HSV-1, suggesting a promising avenue for future research .

Research on Anti-inflammatory Activity

In another investigation, researchers tested a series of pyrrolidine derivatives for their ability to inhibit NF-kappa-B signaling pathways. The findings revealed that specific modifications could lead to substantial decreases in inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS) .

Comparison with Similar Compounds

Key Observations:

In contrast, the tosyloxymethyl group in the analog from acts as a leaving group, facilitating alkylation or arylation reactions . The methanesulfonyl-methyl-amino substituent () introduces a polar sulfonamide group, enhancing solubility and enabling salt formation for improved pharmacokinetics .

Synthetic Flexibility :

- The tert-butyl ester group is universally employed across these compounds to protect the amine during synthesis. For example, in , the ester is cleaved under acidic conditions to yield a sulfonamide hydrochloride salt .

Applications in Drug Development :

- The discontinued status of the target compound () may reflect challenges in scalability, stability, or biological activity compared to newer analogs like the sulfonamide derivative (), which is explicitly used in salt formation for therapeutic candidates .

Critical Analysis of Research Findings

- In contrast, the sulfonamide derivative () has demonstrable use in generating bioactive salts .

- Synthetic Challenges : The target compound’s synthesis likely involves coupling a chlorinated pyrimidine to a pyrrolidine intermediate, analogous to methods in (tosylation) and (sulfonylation). However, its discontinuation implies unresolved issues in purity, yield, or toxicity .

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling is widely employed to form the C–N bond between 4-chloro-5-methylpyrimidin-2-amine and pyrrolidine intermediates. Key conditions include:

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂/XPhos | NaOt-Bu | Toluene | 100–110°C | 65–78 | |

| Pd₂(dba)₃/BINAP | Cs₂CO₃ | DMF | 80°C | 50–62 | |

| PdCl₂(AmPhos) | K₃PO₄ | Dioxane | 90°C | 70–85 |

Mechanistic Insights :

Nucleophilic Substitution

Alternative routes use SNAr (nucleophilic aromatic substitution) under basic conditions:

Procedure :

-

React 4-chloro-5-methylpyrimidin-2-amine with Boc-protected 3-aminopyrrolidine in DMF.

-

Use DIEA (3 equiv) as base at 120°C for 12–24 hours.

Outcome :

-

Yields 45–60%, with residual starting material requiring chromatographic purification.

Introduction of the tert-Butyl Carbamate Group

Boc Protection of Pyrrolidine

The pyrrolidine nitrogen is protected via di-tert-butyl dicarbonate (Boc₂O) :

| Conditions | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Boc₂O (1.2 equiv) | DMAP (0.1 equiv) | CH₂Cl₂ | 2 | 90–95 |

| Boc₂O (1.5 equiv) | TEA (2 equiv) | THF | 4 | 85–88 |

Optimization :

Enantioselective Synthesis of (R)-Configured Product

Chiral Resolution Using Tartaric Acid

Racemic 3-aminopyrrolidine derivatives are resolved via diastereomeric salt formation :

Steps :

Asymmetric Catalysis

Pd-catalyzed dynamic kinetic resolution offers higher efficiency:

| Catalyst | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Pd(TFA)₂ | (S)-SegPhos | 98 | 75 |

| Pd(OAc)₂ | (R)-BINAP | 95 | 70 |

Conditions :

Purification and Characterization

Chromatographic Methods

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.30 (s, 3H, CH₃), 3.50–3.70 (m, 4H, pyrrolidine), 6.90 (s, 1H, pyrimidine).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Buchwald-Hartwig | High yields, scalability | Requires Pd catalysts |

| SNAr | No metal catalysts | Lower yields, longer reaction times |

| Chiral resolution | High enantiopurity | Moderate yields |

| Asymmetric catalysis | Single-step enantioselectivity | Costly ligands |

Industrial-Scale Considerations

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves:

- Step 1: Coupling of a pyrimidine amine (e.g., 4-chloro-5-methylpyrimidin-2-amine) with a pyrrolidine scaffold via nucleophilic substitution or Buchwald-Hartwig amination. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are often used to facilitate C–N bond formation under inert atmospheres .

- Step 2: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. This step requires anhydrous conditions to avoid hydrolysis .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product.

Q. How should researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify tert-butyl group signals (~1.4 ppm for CH₃ protons) and pyrimidine/pyrrolidine backbone connectivity. 2D experiments (HSQC, HMBC) resolve ambiguities in overlapping aromatic regions .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Protect from moisture and light in a desiccator at –20°C. The tert-butyl ester group is prone to acidic/basic hydrolysis, so avoid exposure to aqueous solutions unless under controlled pH .

- Stability Monitoring: Periodic HPLC analysis (every 6 months) to detect degradation products, such as free pyrrolidine or hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during pyrimidine ring functionalization?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., chloro or methyl substituents) to guide lithiation or palladium-catalyzed cross-coupling reactions. For example, the 4-chloro substituent on the pyrimidine ring can activate the C-5 position for Suzuki-Miyaura coupling .

- Computational Guidance: DFT calculations (e.g., Gaussian or ORCA) to predict electrophilic aromatic substitution (EAS) sites based on Fukui indices or electron density maps .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Assays: Use fluorescence-based ADP-Glo™ assays or radioactive ³³P-ATP incorporation to measure inhibition of target kinases (e.g., JAK2 or EGFR). Compare IC₅₀ values against known inhibitors .

- Structural Analysis: Co-crystallization with kinase domains (e.g., PDB ID 1XKK) or molecular dynamics simulations to assess binding modes and hydrogen-bond interactions with the ATP-binding pocket .

Q. How can structural modifications improve metabolic stability in vivo?

Methodological Answer:

- Bioisosteric Replacement: Substitute the tert-butyl group with a trifluoromethyl or cyclopropyl moiety to reduce CYP450-mediated oxidation. For example, tert-butyl-to-CF₃ swaps have shown enhanced half-lives in pharmacokinetic studies .

- Prodrug Strategies: Convert the carboxylic acid tert-butyl ester to a methyl ester or amide derivative for improved plasma stability, followed by enzymatic cleavage in target tissues .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry via single-crystal diffraction. Collaborate with synchrotron facilities for high-resolution data .

Handling and Safety

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) during powder handling to prevent inhalation .

- Emergency Measures: Ensure access to eyewash stations and neutral-pH detergent for skin contact. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.